1-(2-Phenylethyl)imidazolidine-2,4,5-trione
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Overview
Description
1-(2-phenylethyl)imidazolidine-2,4,5-trione is an imidazolidinone that is parabanic acid substituted by a 2-phenylethyl group at position 1. It has a role as a metabolite. It derives from a parabanic acid.
Scientific Research Applications
Kinetics and Mechanism in Reactions
Studies by Zarzyka-Niemiec and Lubczak (2003) focused on the kinetics of the reaction of 1-(2-Phenylethyl)imidazolidine-2,4,5-trione (referred to as parabanic acid) with ethylene oxide and propylene oxide. They provided insights into the rate equation and proposed mechanisms for these reactions, supported by analytical methods and thermodynamic parameters evaluation (Zarzyka-Niemiec & Lubczak, 2003).
Synthesis of Derivatives
Lee et al. (2010) reported the synthesis of various imidazolidinetrione derivatives, including those with imidazolidine-2,4,5-trione rings, highlighting their potential in pharmacological and agrochemical applications (Lee et al., 2010).
Ring-Transformation Reactions
Research by Schläpfer-Dähler and Heimgartner (1993) on the reaction of 1-substituted imidazolidine-2,4,5-triones with 3-(dimethylamino)-2,2-dimethyl-2H-azirine in various solvents led to the formation of new compounds, demonstrating the potential for deep-seated skeletal rearrangements in chemical synthesis (Schläpfer-Dähler & Heimgartner, 1993).
Inhibitory Activity in Enzyme Studies
Pejchal et al. (2011) synthesized a series of novel compounds from benzothiazoles containing imidazolidine-2,4,5-trione moieties. These compounds showed significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase, surpassing standard drugs in some cases, highlighting their potential in enzyme inhibition studies (Pejchal et al., 2011).
Biological Testing and Herbicide Development
Jung et al. (2003) conducted biological tests on synthesized imidazolidinetrionylsaccharin derivatives, exploring their applications in herbicide development and potentially other biological activities (Jung et al., 2003).
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(2-phenylethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C11H10N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) |
InChI Key |
DVYLVCFIZKRPLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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